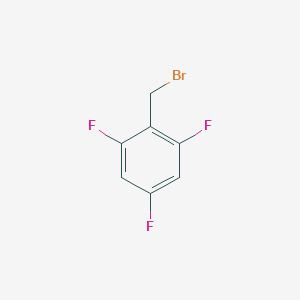

2,4,6-Trifluorobenzyl bromide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(bromomethyl)-1,3,5-trifluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF3/c8-3-5-6(10)1-4(9)2-7(5)11/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPPLWANVCVTGEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)CBr)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20380356 | |

| Record name | 2,4,6-Trifluorobenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151411-98-2 | |

| Record name | 2,4,6-Trifluorobenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-Trifluorobenzyl bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 2,4,6-Trifluorobenzyl bromide from 2,4,6-trifluorotoluene

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of a common and effective method for the synthesis of 2,4,6-Trifluorobenzyl bromide from 2,4,6-trifluorotoluene. The primary method detailed is a free-radical bromination, a widely utilized transformation in organic synthesis for the selective bromination of benzylic positions.

Reaction Principle

The synthesis of this compound from 2,4,6-trifluorotoluene is typically achieved through a free-radical chain reaction. This process involves the selective substitution of a hydrogen atom on the methyl group (the benzylic position) with a bromine atom. The reaction is initiated by a radical initiator, which generates a bromine radical. This radical then abstracts a benzylic hydrogen from the trifluorotoluene, forming a resonance-stabilized benzylic radical. This radical subsequently reacts with a bromine source to yield the desired product and regenerate a bromine radical, thus propagating the chain reaction.

Experimental Protocol: Free-Radical Bromination

This protocol outlines a standard laboratory procedure for the synthesis of this compound using N-Bromosuccinimide (NBS) as the brominating agent and azobisisobutyronitrile (AIBN) as the radical initiator.

Materials:

-

2,4,6-trifluorotoluene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl4) or acetonitrile

-

Saturated sodium bicarbonate solution

-

Saturated sodium sulfite solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2,4,6-trifluorotoluene and a suitable solvent such as carbon tetrachloride or acetonitrile.

-

Addition of Reagents: Add N-Bromosuccinimide (NBS) and a catalytic amount of azobisisobutyronitrile (AIBN) to the flask.

-

Reaction Conditions: Heat the reaction mixture to reflux (the boiling point of the solvent) with vigorous stirring. The reaction is typically initiated by the thermal decomposition of AIBN. The progress of the reaction can be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Filter the reaction mixture to remove the succinimide byproduct.

-

Aqueous Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer successively with saturated sodium sulfite solution (to quench any remaining bromine), saturated sodium bicarbonate solution (to neutralize any acidic byproducts), and brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent. The solvent is then removed under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be further purified by vacuum distillation or column chromatography to obtain the final product of high purity.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound from 2,4,6-trifluorotoluene via free-radical bromination.

| Parameter | Value | Notes |

| Reactants | ||

| 2,4,6-trifluorotoluene | 1.0 equivalent | Starting material |

| N-Bromosuccinimide (NBS) | 1.0 - 1.2 equivalents | Brominating agent |

| Reagents | ||

| Azobisisobutyronitrile (AIBN) | 0.01 - 0.05 equivalents | Radical initiator |

| Solvent | ||

| Carbon tetrachloride or Acetonitrile | 5 - 10 mL per gram of starting material | Reaction medium |

| Reaction Conditions | ||

| Temperature | Reflux (approx. 77°C for CCl4, 82°C for ACN) | To initiate and sustain the reaction |

| Reaction Time | 2 - 8 hours | Monitor by GC or TLC |

| Yield | ||

| Expected Yield | 70 - 90% | Varies with scale and purification method |

Logical Relationship of Synthesis

The following diagram illustrates the transformation of 2,4,6-trifluorotoluene into this compound.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Workflow

The diagram below outlines the general workflow for the synthesis and purification of this compound.

Caption: Step-by-step workflow for synthesis and purification.

An In-depth Technical Guide to 2,4,6-Trifluorobenzyl Bromide: Properties, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trifluorobenzyl bromide (TFBB) is a halogenated aromatic compound of significant interest in synthetic organic chemistry and medicinal chemistry. As a trifluorinated benzyl halide, it serves as a versatile reagent for introducing the 2,4,6-trifluorobenzyl moiety into a wide range of molecules. This functional group can impart unique properties, such as altered lipophilicity, metabolic stability, and binding interactions, making TFBB a valuable building block in the design of novel pharmaceuticals and functional materials. This guide provides a comprehensive overview of its chemical properties, reactivity, synthetic protocols, and applications.

Chemical & Physical Properties

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 151411-98-2 | [3] |

| Molecular Formula | C₇H₄BrF₃ | |

| Molecular Weight | 225.01 g/mol | |

| Appearance | Liquid | |

| InChI Key | SPPLWANVCVTGEQ-UHFFFAOYSA-N | |

| SMILES | Fc1cc(F)c(CBr)c(F)c1 |

Spectral Data (Predicted)

Detailed experimental spectra for this compound are not widely published. However, its spectral characteristics can be reliably predicted based on its structure and data from analogous compounds.[4][5][6][7]

Table 2: Predicted Spectral Data for this compound

| Technique | Predicted Characteristics |

| ¹H NMR | ~4.5 ppm (s, 2H, -CH₂Br): The benzylic protons are expected to appear as a sharp singlet, deshielded by the adjacent bromine atom. ~6.8-7.0 ppm (t, 2H, Ar-H): The two aromatic protons are equivalent and are expected to appear as a triplet due to coupling with the two adjacent ortho-fluorine atoms. |

| ¹³C NMR | ~30 ppm (-CH₂Br): The benzylic carbon. ~110-115 ppm (d, Ar-CH): The aromatic CH carbons, appearing as a doublet due to C-F coupling. ~160-165 ppm (m, Ar-CF): The fluorine-bearing aromatic carbons, showing complex splitting patterns due to C-F coupling. |

| IR (Infrared) | ~3050-3100 cm⁻¹ (C-H aromatic stretch), ~1600-1620 cm⁻¹ (C=C aromatic ring stretch), ~1200-1300 cm⁻¹ (C-F stretch), ~1210 cm⁻¹ (CH₂ wag), ~600-700 cm⁻¹ (C-Br stretch). |

| Mass Spec (MS) | Molecular Ion (M⁺) peaks expected at m/z 224 and 226 in an approximate 1:1 ratio, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. A prominent fragment would be the loss of Br (M-Br)⁺ at m/z 145, corresponding to the 2,4,6-trifluorobenzyl cation. |

Reactivity and Chemical Behavior

The reactivity of this compound is dominated by the benzylic bromide group. The carbon atom of the CH₂Br group is electrophilic and is susceptible to nucleophilic attack, making the compound an excellent alkylating agent.

-

Nucleophilic Substitution: It readily undergoes Sₙ2 reactions with a wide range of nucleophiles (e.g., amines, alcohols, thiols, carbanions) to displace the bromide leaving group.[8] The fluorine atoms on the aromatic ring are electron-withdrawing, which can influence the reaction rate. The reaction proceeds via a backside attack on the electrophilic carbon.[8][9]

-

Lachrymatory Nature: Like many benzyl bromides, it is a lachrymator, meaning it irritates the eyes and causes tearing.[10] This property necessitates careful handling in a well-ventilated fume hood.

-

Moisture Sensitivity: The compound is sensitive to moisture and can hydrolyze to form 2,4,6-trifluorobenzyl alcohol.[1] It should be stored under an inert atmosphere.

-

Incompatibilities: It is incompatible with strong bases and strong oxidizing agents.[1]

Figure 1: General Sₙ2 nucleophilic substitution pathway.

Experimental Protocols

Synthesis via Free-Radical Bromination

A standard and effective method for synthesizing this compound is the free-radical bromination of 2,4,6-trifluorotoluene at the benzylic position.[11][12] This reaction is typically initiated by light or a radical initiator.[13][14]

Reaction: 2,4,6-Trifluorotoluene + NBS → this compound

Materials:

-

2,4,6-Trifluorotoluene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Saturated sodium bicarbonate solution

-

Saturated sodium sulfite solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Setup: To a dry, round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4,6-trifluorotoluene (1.0 eq), N-bromosuccinimide (1.1 eq), and a catalytic amount of AIBN (0.02 eq).

-

Solvent Addition: Add anhydrous CCl₄ to the flask to dissolve the reagents.

-

Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) using a heating mantle. The reaction can be monitored by TLC or GC to observe the consumption of the starting material. The reaction is often accompanied by the formation of succinimide, which will float to the top of the CCl₄.

-

Workup: After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. Filter the solid succinimide and wash it with a small amount of cold CCl₄.

-

Washing: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated sodium sulfite solution (to remove any trace Br₂), saturated sodium bicarbonate solution, and finally, brine.

-

Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

Figure 2: Experimental workflow for the synthesis of TFBB.

Applications in Research and Drug Development

The primary utility of this compound is as an alkylating agent to introduce the 2,4,6-trifluorobenzyl group.

-

Medicinal Chemistry: In drug design, the introduction of fluorine atoms can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity. The 2,4,6-trifluorobenzyl group is used to probe structure-activity relationships (SAR) by modifying lead compounds. By replacing a hydrogen or another functional group with this moiety, researchers can systematically evaluate the impact on biological activity.

-

Synthetic Intermediates: It serves as a key intermediate in the synthesis of more complex molecules, including agrochemicals and materials with specific electronic properties.

Figure 3: Role of TFBB in drug discovery SAR studies.

Safety and Handling

This compound is a hazardous chemical that requires strict safety protocols.

-

Hazards: Causes severe skin burns and serious eye damage. It may also cause respiratory irritation and is harmful if swallowed. It is a lachrymator.

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles or a face shield, and a protective lab coat.[1] All handling should be performed in a well-ventilated chemical fume hood.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[1] The container should be tightly closed, and it is often recommended to store under an inert atmosphere (e.g., Argon or Nitrogen) due to its moisture sensitivity.[1]

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water and remove contaminated clothing. Seek immediate medical attention.[1]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[1]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

-

References

- 1. 2,3,4,5,6-Pentafluorobenzyl bromide 99 1765-40-8 [sigmaaldrich.com]

- 2. 2,4-二氟苄基溴 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | 151411-98-2 [chemicalbook.com]

- 4. 2,4-Difluorobenzyl bromide(23915-07-3) 1H NMR [m.chemicalbook.com]

- 5. 3-(Trifluoromethyl)benzyl bromide(402-23-3) 13C NMR spectrum [chemicalbook.com]

- 6. 2,4,6-TRIMETHYLFLUOROBENZENE(392-69-8) 1H NMR spectrum [chemicalbook.com]

- 7. 3,5-Bis(trifluoromethyl)benzyl bromide(32247-96-4) 1H NMR spectrum [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pentafluorobenzyl bromide | C7H2BrF5 | CID 74484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. westfield.ma.edu [westfield.ma.edu]

- 14. Chapter 3 Worked Problem 1 [sites.science.oregonstate.edu]

Spectroscopic Data for 2,4,6-Trifluorobenzyl Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2,4,6-Trifluorobenzyl bromide (CAS 151411-98-2). Due to the limited availability of experimentally-derived public data for this specific isomer, this guide utilizes data from closely related trifluorobenzyl bromides as a reference to predict and explain the characteristic spectroscopic features. The methodologies provided are generalized for the analysis of halogenated aromatic compounds and are applicable to this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound based on the analysis of its structural analogs and fundamental principles of spectroscopy.

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Spectroscopic Data

| Parameter | Predicted Chemical Shift (δ) / ppm | Expected Multiplicity | Expected Coupling Constants (J) / Hz | Assignment |

| ¹H NMR (in CDCl₃) | ||||

| ~ 4.5 | Singlet (or Triplet) | - (or JHF ≈ 1-2 Hz) | -CH₂Br | |

| ~ 6.7 - 7.0 | Triplet | JHF ≈ 8-10 Hz | Aromatic C-H | |

| ¹³C NMR (in CDCl₃) | ||||

| ~ 25-30 | Triplet | JCF ≈ 4-6 Hz | -CH₂Br | |

| ~ 110-115 | Doublet of Triplets | ¹JCF ≈ 240-260 Hz, ³JCF ≈ 8-12 Hz | C3, C5 (Aromatic C-H) | |

| ~ 160-165 | Doublet of Triplets | ¹JCF ≈ 245-265 Hz, ³JCF ≈ 10-15 Hz | C2, C4, C6 (Aromatic C-F) | |

| Not readily predictable | Complex Multiplet | - | C1 (Aromatic C-CH₂Br) | |

| ¹⁹F NMR (in CDCl₃) | ||||

| ~ -100 to -120 | Singlet (or broad) | - | Aromatic C-F |

Note: Predicted values are based on data for similar fluorinated benzyl bromides. Actual experimental values may vary.

Table 2: Predicted Infrared (IR) Spectroscopic Data

| Frequency Range (cm⁻¹) | Vibration Type | Intensity |

| 3100 - 3000 | Aromatic C-H stretch | Medium to Weak |

| 1600 - 1630 | Aromatic C=C stretch | Medium |

| 1450 - 1500 | Aromatic C=C stretch | Medium |

| 1200 - 1300 | C-H wag (-CH₂Br) | Medium |

| 1100 - 1250 | C-F stretch | Strong |

| 690 - 515 | C-Br stretch | Medium to Weak |

Table 3: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 224/226 | Molecular ion peak ([M]⁺) showing the characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br ≈ 1:1) |

| 145 | Fragment ion ([M-Br]⁺) resulting from the loss of the bromine radical. |

| 117 | Fragment ion ([C₆H₂F₃]⁺) resulting from further fragmentation. |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra for structural elucidation.

Materials:

-

This compound (5-10 mg)

-

Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

-

5 mm NMR tubes

-

Tetramethylsilane (TMS) as an internal standard (for ¹H and ¹³C NMR)

-

Trichlorofluoromethane (CFCl₃) or a secondary standard for ¹⁹F NMR referencing

Instrumentation:

-

400 MHz (or higher) NMR spectrometer

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of CDCl₃ in a clean, dry vial. Add a small amount of TMS as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, an external reference is often used.

-

Transfer: Filter the sample solution into a 5 mm NMR tube to a height of approximately 4-5 cm.

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a spectral width of 12-15 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 8-16 scans.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse program. Typical parameters include a spectral width of 200-250 ppm, an acquisition time of 1-2 seconds, a relaxation delay of 2-10 seconds, and a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

-

¹⁹F NMR: Acquire the spectrum using a standard single-pulse experiment, often with proton decoupling. The spectral width will depend on the chemical shift range of the fluorine nuclei, but is typically wide.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectra. Reference the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm. Reference the ¹⁹F spectrum to the appropriate standard.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

This compound (1-2 drops for liquid, a few mg for solid)

-

Potassium bromide (KBr) plates (for thin film) or KBr powder (for pellet)

-

Agate mortar and pestle

-

Pellet press

Instrumentation:

-

Fourier Transform Infrared (FTIR) spectrometer

Procedure (Thin Film Method for Liquids):

-

Sample Preparation: Place one or two drops of the liquid sample onto a clean, dry KBr plate.

-

Analysis: Place a second KBr plate on top of the first to create a thin liquid film. Place the sandwiched plates in the sample holder of the FTIR spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Acquire a background spectrum of the clean KBr plates prior to the sample analysis. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation:

-

Mass spectrometer with a suitable ionization source (e.g., Electron Ionization - EI) and mass analyzer (e.g., Quadrupole or Time-of-Flight - TOF).

Procedure (Electron Ionization - Gas Chromatography-Mass Spectrometry - EI-GC-MS):

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system. The sample is vaporized in the heated injection port and separated on the GC column.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer where it is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion versus its m/z value.

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques described.

Caption: Workflow for Nuclear Magnetic Resonance (NMR) Spectroscopy.

Caption: Workflow for Infrared (IR) Spectroscopy.

Caption: Workflow for Mass Spectrometry (MS).

An In-depth Technical Guide to the 19F NMR Spectrum Analysis of 2,4,6-Trifluorobenzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected 19F Nuclear Magnetic Resonance (NMR) spectrum of 2,4,6-trifluorobenzyl bromide. Due to the limited availability of direct spectral data for this specific compound in public databases, this guide utilizes data from the closely related structure, 2,4,6-trifluorotoluene, as a predictive model. The principles of 19F NMR spectroscopy, including chemical shifts, coupling constants, and signal multiplicities, are discussed in the context of the target molecule.

Predicted 19F NMR Spectral Data

The 19F NMR spectrum of this compound is predicted to show two main signals due to the chemical equivalence of the two fluorine atoms at the ortho positions (F2 and F6) and the unique fluorine atom at the para position (F4). The chemical shifts are influenced by the electron-withdrawing bromine atom on the benzyl group, which is expected to cause a downfield shift compared to 2,4,6-trifluorotoluene.

Table 1: Predicted 19F NMR Chemical Shifts and Multiplicities for this compound

| Position | Predicted Chemical Shift (δ) in ppm | Multiplicity |

| F2, F6 | ~ -108 to -112 | Triplet |

| F4 | ~ -103 to -107 | Triplet of triplets (or multiplet) |

Note: Chemical shifts are referenced to CFCl3 at 0.00 ppm. These are estimated values and may vary based on solvent and experimental conditions.

Table 2: Predicted 19F-19F and 19F-1H Coupling Constants (J) for this compound

| Coupling Nuclei | Coupling Type | Predicted J Value (Hz) |

| J(F2-F4), J(F6-F4) | 4JFF (meta) | ~ 8 - 10 Hz |

| J(F2-H3), J(F6-H5) | 3JFH (ortho) | ~ 8 - 10 Hz |

| J(F4-H3), J(F4-H5) | 3JFH (ortho) | ~ 8 - 10 Hz |

| J(F2-CH2), J(F6-CH2) | 4JFH | ~ 1 - 2 Hz |

Experimental Protocols for 19F NMR Spectroscopy

Acquiring a high-quality 19F NMR spectrum requires careful consideration of experimental parameters. 19F is a highly sensitive nucleus with 100% natural abundance, making it relatively easy to observe.[1]

A. Sample Preparation

-

Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl3, Acetone-d6). The choice of solvent can influence the chemical shifts.

-

Transfer the solution to a 5 mm NMR tube.

B. Spectrometer Setup and Data Acquisition

-

Lock and Shim: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

-

Tuning and Matching: Tune and match the NMR probe to the 19F frequency.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., zgfhigqn on Bruker instruments for 1H-decoupled 19F NMR) is typically used. For observing 1H-19F couplings, a non-decoupled sequence should be employed.

-

Spectral Width (SW): A wide spectral width (e.g., 200-250 ppm) is recommended initially to ensure all fluorine signals are captured, as 19F chemical shifts have a large range.[1]

-

Transmitter Offset (O1p): Center the spectral window in the aromatic fluorine region (around -100 to -120 ppm).

-

Acquisition Time (AQ): Typically set between 1 to 2 seconds.

-

Relaxation Delay (D1): A delay of 1-2 seconds is usually sufficient. For quantitative analysis, a longer delay of 5 times the longest T1 relaxation time is recommended.

-

Number of Scans (NS): Due to the high sensitivity of 19F, a small number of scans (e.g., 16 or 32) is often adequate.

-

C. Data Processing

-

Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3-0.5 Hz and perform a Fourier transform.

-

Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum using an external standard such as CFCl3 (0 ppm) or an internal standard like trifluorotoluene (-63.72 ppm).

Signal Pathway and Coupling Analysis

The expected splitting patterns in the 19F NMR spectrum of this compound arise from spin-spin coupling between the fluorine nuclei and with the protons in the molecule.

Caption: Coupling network in this compound leading to the predicted 19F NMR signals.

Analysis of the Diagram:

-

F2 and F6 Signal: The fluorine atoms at positions 2 and 6 are chemically equivalent. They are coupled to the fluorine at position 4 (4JFF) and the adjacent proton at position 3 and 5 respectively (3JFH). The primary splitting will be a triplet due to coupling with the two equivalent protons H3 and H5. Further smaller coupling to F4 and the CH2 protons may lead to a more complex multiplet, but a triplet is the most probable dominant pattern.

-

F4 Signal: The fluorine atom at position 4 is coupled to the two equivalent ortho fluorine atoms (F2 and F6) via a four-bond coupling (4JFF), which will split the signal into a triplet. Each peak of this triplet will be further split into a triplet by the two equivalent ortho protons (H3 and H5) via a three-bond coupling (3JFH), resulting in a triplet of triplets.

Logical Workflow for Spectral Interpretation

The process of analyzing the 19F NMR spectrum of this compound follows a logical sequence to deduce the structure from the spectral data.

Caption: Logical workflow for the analysis of the 19F NMR spectrum of this compound.

This workflow provides a systematic approach, starting from data acquisition and culminating in the confirmation of the molecular structure based on the detailed analysis of the NMR parameters. The combination of chemical shift, integration, and coupling pattern analysis allows for an unambiguous assignment of the fluorine signals.

References

An In-depth Technical Guide to the Raman Spectroscopy of Trifluorobenzyl Bromide Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the application of Raman spectroscopy for the characterization and differentiation of trifluorobenzyl bromide isomers. Given the importance of positional isomers in the fields of pharmaceutical development and chemical synthesis, where distinct isomers can exhibit varied reactivity and biological activity, Raman spectroscopy offers a powerful, non-destructive analytical technique for their identification. This document outlines the experimental protocols for acquiring Raman spectra and presents a comparative analysis of the vibrational modes of ortho-, meta-, and para-trifluoromethylbenzyl bromide, leveraging both experimental and computational data.

Introduction to Raman Spectroscopy of Aromatic Isomers

Raman spectroscopy is a vibrational spectroscopy technique that provides detailed information about the molecular structure, chemical bonding, and symmetry of a molecule. When monochromatic light interacts with a molecule, it can be scattered inelastically, resulting in a shift in the energy of the scattered photons. This energy shift corresponds to the vibrational energy levels of the molecule and is unique to its specific structure. Consequently, Raman spectroscopy serves as a molecular "fingerprint," enabling the identification and differentiation of structurally similar compounds, such as positional isomers.

For trifluorobenzyl bromide, the position of the trifluoromethyl (-CF₃) and bromomethyl (-CH₂Br) groups on the benzene ring significantly influences the molecule's symmetry and vibrational modes. These differences manifest as distinct patterns in their Raman spectra, allowing for unambiguous identification of the ortho-, meta-, and para-isomers.

Experimental Protocols

The following section details a typical experimental protocol for acquiring FT-Raman spectra of trifluorobenzyl bromide isomers. This protocol is based on established methodologies for similar aromatic compounds.[1]

2.1. Sample Preparation

-

Sample Purity: High-purity (typically >98%) samples of 2-(trifluoromethyl)benzyl bromide, 3-(trifluoromethyl)benzyl bromide, and 4-(trifluoromethyl)benzyl bromide should be used.

-

Sample Form: The samples are typically in liquid or solid form at room temperature. For analysis, a small amount of the sample is placed in a glass capillary tube or an NMR tube.

2.2. Instrumentation and Data Acquisition

-

Spectrometer: A high-resolution FT-Raman spectrometer is employed for analysis.

-

Laser Source: A near-infrared (NIR) laser, such as a Nd:YAG laser operating at 1064 nm, is commonly used to minimize fluorescence, which can be an issue with aromatic compounds.[1]

-

Laser Power: The laser power at the sample should be optimized to obtain a good signal-to-noise ratio without causing sample degradation. A typical power of around 1.5 W may be used.[1]

-

Detector: An indium gallium arsenide (InGaAs) detector is suitable for collecting the scattered Raman signal in the NIR region.[1]

-

Spectral Range: The Raman spectra are typically recorded over a wavenumber range of 100 to 3500 cm⁻¹.

-

Resolution: A spectral resolution of 2-4 cm⁻¹ is generally sufficient to resolve the key vibrational bands.

-

Data Collection: Multiple scans (e.g., 50-100) are co-added to improve the signal-to-noise ratio of the final spectrum.

Experimental workflow for Raman spectroscopy of trifluorobenzyl bromide isomers.

Computational Methodology for Spectral Analysis

To aid in the assignment of the observed Raman bands and to provide a basis for comparison in the absence of complete experimental data for all isomers, theoretical calculations are invaluable. Density Functional Theory (DFT) is a robust method for predicting the vibrational frequencies and Raman activities of molecules.

3.1. Computational Details

-

Software: Quantum chemistry software packages such as Gaussian are commonly used for these calculations.

-

Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and effective method for calculating the vibrational spectra of organic molecules.

-

Basis Set: A basis set such as 6-311+G(d,p) provides a good balance of accuracy and computational cost for molecules of this size.[1]

-

Calculation Type: The calculations involve a geometry optimization to find the lowest energy structure, followed by a frequency calculation. The frequency calculation provides the vibrational wavenumbers and their corresponding Raman activities.

Comparative Raman Spectra of Trifluorobenzyl Bromide Isomers

The following tables summarize the key Raman bands for the ortho-, meta-, and para-isomers of trifluoromethylbenzyl bromide. The data for the para-isomer is derived from experimental and computational studies, while the data for the ortho- and meta-isomers are based on theoretical calculations due to the limited availability of public experimental spectra.

Table 1: Key Raman Bands of 4-(Trifluoromethyl)benzyl Bromide (para-isomer) [1]

| Experimental Raman Shift (cm⁻¹) | Calculated Raman Shift (cm⁻¹) | Vibrational Mode Assignment |

| 3077 | 3075 | C-H stretching |

| 1621 | 1620 | C-C stretching (ring) |

| 1328 | 1327 | C-F symmetric stretching |

| 1175 | 1174 | C-H in-plane bending |

| 1070 | 1069 | CF₃ symmetric stretching |

| 845 | 844 | Ring breathing mode |

| 640 | 639 | C-Br stretching |

| 340 | 339 | CF₃ rocking |

Table 2: Predicted Key Raman Bands of 2-(Trifluoromethyl)benzyl Bromide (ortho-isomer) (Theoretical)

| Calculated Raman Shift (cm⁻¹) | Vibrational Mode Assignment |

| ~3070 | C-H stretching |

| ~1610 | C-C stretching (ring) |

| ~1315 | C-F symmetric stretching |

| ~1160 | C-H in-plane bending |

| ~1050 | CF₃ symmetric stretching |

| ~820 | Ring breathing mode |

| ~650 | C-Br stretching |

| ~330 | CF₃ rocking |

Table 3: Predicted Key Raman Bands of 3-(Trifluoromethyl)benzyl Bromide (meta-isomer) (Theoretical)

| Calculated Raman Shift (cm⁻¹) | Vibrational Mode Assignment |

| ~3075 | C-H stretching |

| ~1615 | C-C stretching (ring) |

| ~1320 | C-F symmetric stretching |

| ~1170 | C-H in-plane bending |

| ~1075 | CF₃ symmetric stretching |

| ~800 | Ring breathing mode |

| ~645 | C-Br stretching |

| ~335 | CF₃ rocking |

Note: The calculated values for the ortho- and meta-isomers are estimates based on DFT calculations and serve to illustrate the expected differences in their Raman spectra. The exact positions and intensities of the bands would need to be confirmed by experimental measurements.

Differentiating Isomers using Raman Fingerprints

The distinct substitution patterns of the trifluorobenzyl bromide isomers lead to unique Raman spectral "fingerprints." Key spectral regions that can be used for differentiation include:

-

Ring Breathing Modes: The wavenumber of the ring breathing mode is sensitive to the position of the substituents.

-

C-H Bending Modes: The patterns of C-H in-plane and out-of-plane bending modes are characteristic of the substitution pattern on the benzene ring.

-

CF₃ Vibrational Modes: The stretching and deformation modes of the trifluoromethyl group can be influenced by its steric and electronic environment, which differs between the isomers.

Logical workflow for differentiating trifluorobenzyl bromide isomers using Raman spectroscopy.

Conclusion

Raman spectroscopy, supported by computational analysis, is a highly effective technique for the characterization and differentiation of trifluorobenzyl bromide isomers. The distinct vibrational signatures of the ortho-, meta-, and para-isomers provide a reliable method for their identification, which is crucial for quality control in chemical synthesis and for understanding structure-activity relationships in drug development. While comprehensive experimental data for all isomers is not always readily available, theoretical calculations using methods such as DFT can provide valuable insights and predictive power for spectral interpretation. This guide provides the foundational knowledge for researchers and scientists to apply Raman spectroscopy in their work with these important chemical compounds.

References

A Technical Guide to the Solubility of 2,4,6-Trifluorobenzyl Bromide in Organic Solvents for Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trifluorobenzyl bromide (C₇H₄BrF₃, CAS No: 151411-98-2) is a fluorinated organic compound of interest in synthetic organic chemistry and drug discovery.[2][3] Its utility as a building block in the synthesis of more complex molecules necessitates a thorough understanding of its physical properties, particularly its solubility in common organic solvents. Solubility is a critical parameter that influences reaction kinetics, purification strategies, and the overall efficiency of a chemical process. This document outlines a standardized procedure for determining the solubility of this compound and provides a framework for interpreting and utilizing this data.

Physicochemical Properties of this compound

A summary of the known physical and chemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₇H₄BrF₃ | [1][2] |

| Molecular Weight | 225.01 g/mol | [1][2] |

| Appearance | Liquid | [2] |

| CAS Number | 151411-98-2 | [2][3] |

Experimental Protocol for Solubility Determination

The following protocol provides a general method for determining the solubility of a solid or liquid compound in a given solvent.[4][5][6] This can be adapted for this compound.

3.1. Materials and Equipment

-

This compound

-

A selection of organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, ethanol, methanol, acetonitrile, dimethylformamide (DMF), dimethyl sulfoxide (DMSO))

-

Small test tubes or vials

-

Graduated pipettes or micropipettes

-

Vortex mixer

-

Analytical balance

-

Thermostatically controlled water bath or heating block (optional)

3.2. Procedure

-

Preparation: Place a known volume (e.g., 1 mL) of the selected organic solvent into a clean, dry test tube.

-

Initial Addition: Add a small, accurately weighed amount (e.g., 10 mg) of this compound to the solvent.

-

Mixing: Vigorously shake or vortex the mixture for a set period (e.g., 1-2 minutes) to facilitate dissolution.[4][5]

-

Observation: Observe the mixture to see if the solute has completely dissolved.

-

Incremental Addition: If the solute dissolves completely, continue to add small, known increments of this compound, mixing thoroughly after each addition, until a saturated solution is formed (i.e., a small amount of undissolved solute remains).

-

Equilibration: Allow the saturated solution to equilibrate for a specified time (e.g., 24 hours) at a constant temperature to ensure that the maximum amount of solute has dissolved.

-

Quantification (Optional): For a more precise determination, the saturated solution can be carefully separated from the undissolved solute, and the concentration of the dissolved this compound can be determined using an appropriate analytical technique such as UV-Vis spectroscopy, gas chromatography (GC), or high-performance liquid chromatography (HPLC).

3.3. Data Presentation

The results of the solubility tests should be recorded in a structured table. A template for such a table is provided below (Table 2). Researchers can populate this table with their experimental findings.

| Organic Solvent | Polarity Index | Qualitative Solubility (e.g., Soluble, Sparingly Soluble, Insoluble) | Quantitative Solubility ( g/100 mL or mol/L) at a specific temperature |

| Hexane | 0.1 | ||

| Toluene | 2.4 | ||

| Dichloromethane | 3.1 | ||

| Diethyl Ether | 2.8 | ||

| Ethyl Acetate | 4.4 | ||

| Acetone | 5.1 | ||

| Acetonitrile | 5.8 | ||

| Ethanol | 4.3 | ||

| Methanol | 5.1 | ||

| Dimethylformamide (DMF) | 6.4 | ||

| Dimethyl Sulfoxide (DMSO) | 7.2 |

Note: Polarity index values are approximate and can vary slightly depending on the source.

Logical Workflow for Solvent Selection

The choice of a suitable solvent is a critical step in planning a chemical reaction. The following diagram illustrates a logical workflow for selecting an appropriate solvent for a reaction involving this compound, based on the experimentally determined solubility data.

Caption: A flowchart illustrating the decision-making process for solvent selection.

Conclusion

While specific, publicly available quantitative data on the solubility of this compound in organic solvents is currently lacking, this guide provides researchers with the necessary tools to determine this crucial parameter. By following the outlined experimental protocol and utilizing the logical workflow for solvent selection, scientists and drug development professionals can make informed decisions to optimize their synthetic routes, leading to improved reaction outcomes and more efficient development processes. The provided table template encourages systematic data collection, which will be invaluable for future work with this compound.

References

Stability and Storage of 2,4,6-Trifluorobenzyl Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for 2,4,6-Trifluorobenzyl bromide (CAS No. 151411-98-2). The information presented here is crucial for maintaining the integrity of the compound, ensuring experimental reproducibility, and adhering to safety protocols in a laboratory setting.

Chemical Stability and General Properties

This compound is a halogenated organic compound that is generally stable under recommended handling and storage conditions. However, like many benzyl bromides, it possesses inherent reactivity that necessitates careful handling to prevent degradation. The primary sensitivities of this compound are to moisture and light.

Key Stability Characteristics:

-

Moisture Sensitivity: The compound is susceptible to hydrolysis. Contact with water can lead to the slow decomposition of this compound to form 2,4,6-Trifluorobenzyl alcohol and hydrobromic acid. This acidic byproduct can potentially catalyze further degradation.

-

Light Sensitivity: Exposure to light, particularly UV radiation, can promote the formation of free radicals, leading to decomposition and the generation of colored impurities.

-

Thermal Stability: While generally stable at ambient temperatures, prolonged exposure to high temperatures should be avoided. Thermal decomposition may generate hazardous gases, including carbon oxides, hydrogen bromide, and hydrogen fluoride.[1] There is also a risk of explosion if the compound is heated under confinement.[1]

Recommended Storage and Handling Protocols

To ensure the long-term stability and purity of this compound, strict adherence to proper storage and handling protocols is essential.

Storage Conditions

The following table summarizes the recommended storage conditions for this compound based on information from safety data sheets and general laboratory best practices.

| Parameter | Recommended Condition | Rationale |

| Temperature | Cool | To minimize thermal degradation and pressure build-up in the container. |

| Atmosphere | Under an inert gas (e.g., Argon, Nitrogen) | To prevent contact with atmospheric moisture and oxygen, which can contribute to degradation.[1] |

| Light | Store in the dark (e.g., amber vial, in a cabinet) | To prevent photodegradation. |

| Container | Tightly closed, original container | To prevent contamination and exposure to air and moisture.[1] |

| Location | Dry, well-ventilated area | To ensure a moisture-free environment and proper ventilation in case of accidental release.[1] |

| Separation | Away from incompatible materials | To prevent accidental contact and hazardous reactions. |

Handling Procedures

Due to its hazardous nature as a corrosive and lachrymatory substance, appropriate personal protective equipment (PPE) and engineering controls must be used when handling this compound.

-

Engineering Controls: Handle in a chemical fume hood to avoid inhalation of vapors.[1] Ensure that an eyewash station and safety shower are readily accessible.[1]

-

Personal Protective Equipment (PPE):

-

General Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[1]

Incompatible Materials

To prevent dangerous reactions and degradation of the product, avoid contact with the following materials:

-

Strong Bases: Can promote elimination reactions and hydrolysis.

-

Strong Oxidizing Agents: Can lead to vigorous and potentially explosive reactions.

-

Alcohols and Amines: These nucleophiles can react with the benzyl bromide, leading to substitution products.

-

Metals: May be corroded by the compound or its decomposition products.

-

Water/Moisture: Leads to hydrolysis.

Experimental Protocols

Protocol for Assessing Purity and Detecting Degradation

A common method for analyzing the purity of benzyl bromides and detecting degradation products is through High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Objective: To determine the purity of a this compound sample and identify the presence of the primary degradation product, 2,4,6-Trifluorobenzyl alcohol.

Instrumentation and Reagents:

-

High-Performance Liquid Chromatograph (HPLC) with a UV detector or a Gas Chromatograph (GC) with a Flame Ionization Detector (FID).

-

Appropriate column (e.g., C18 for HPLC, DB-5 for GC).

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

This compound reference standard

-

2,4,6-Trifluorobenzyl alcohol reference standard

-

Sample of this compound to be analyzed

General HPLC Method (Example):

-

Standard Preparation: Prepare a stock solution of the this compound reference standard in acetonitrile. Prepare a separate stock solution of the 2,4,6-Trifluorobenzyl alcohol reference standard. Create a mixed standard solution containing both compounds at known concentrations.

-

Sample Preparation: Accurately weigh a small amount of the this compound sample and dissolve it in a known volume of acetonitrile.

-

Chromatographic Conditions (starting point, optimization may be required):

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: A gradient of water and acetonitrile.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: ~220 nm (based on the UV absorbance of the aromatic ring)

-

Injection Volume: 10 µL

-

-

Analysis: Inject the mixed standard to determine the retention times of the parent compound and the alcohol degradant. Inject the sample solution.

-

Data Interpretation: Compare the chromatogram of the sample to the standard. The presence of a peak at the retention time of 2,4,6-Trifluorobenzyl alcohol indicates degradation. Purity can be calculated based on the area percentage of the main peak.

Visualizations

The following diagrams illustrate key logical relationships for the safe handling and storage of this compound.

Caption: Workflow for the proper storage and handling of this compound.

Caption: Primary degradation pathway of this compound via hydrolysis.

References

Quantum Chemical Calculations for Trifluorobenzyl Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular structure, electronic properties, and reactivity of trifluorobenzyl bromide. Trifluorobenzyl bromide isomers, particularly those with the trifluoromethyl group, are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atoms, such as enhanced metabolic stability and lipophilicity.[1][2] Computational methods, especially Density Functional Theory (DFT), offer a powerful tool for understanding the nuances of these molecules at the atomic level, complementing and guiding experimental studies.

Introduction to Trifluorobenzyl Bromide

Trifluorobenzyl bromide (C₇H₄BrF₃) is a substituted aromatic compound where a trifluoromethyl (-CF₃) group and a bromomethyl (-CH₂Br) group are attached to a benzene ring. The relative positions of these two groups (ortho, meta, para) significantly influence the molecule's properties. The trifluoromethyl group is a strong electron-withdrawing group, which can profoundly impact the reactivity of the benzylic bromide. This makes trifluorobenzyl bromide a valuable reagent in organic synthesis, particularly for introducing the trifluoromethylbenzyl moiety into pharmaceuticals and agrochemicals.[1][2]

Computational Methodologies

The insights presented in this guide are based on well-established quantum chemical methods. The primary approach discussed is Density Functional Theory (DFT), a robust method for calculating the electronic structure of molecules.[3][4]

Density Functional Theory (DFT) Calculations

DFT calculations are a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost. The choice of functional and basis set is critical for obtaining reliable results.

-

Functionals: Hybrid functionals, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), are widely used for their accuracy in predicting molecular geometries and vibrational frequencies for organic molecules.[5][6][7] Other functionals like CAM-B3LYP may also be employed to provide insights into electronic properties.[8]

-

Basis Sets: Pople-style basis sets, such as 6-311++G(d,p), are commonly used to provide a good description of the electron distribution, including polarization and diffuse functions, which are important for molecules containing electronegative atoms like fluorine and bromine.[5][6][9]

The general workflow for performing DFT calculations on trifluorobenzyl bromide is outlined below.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Computational Study of Growth, Morphology and Electronic Properties of Two-Dimensional Materials for Energy and Electronics Applications - APS Global Physics Summit 2025 [archive.aps.org]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. scielo.br [scielo.br]

- 9. globalresearchonline.net [globalresearchonline.net]

An In-depth Technical Guide to the Physical Properties of 2,4,6-Trifluorobenzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 2,4,6-Trifluorobenzyl bromide (CAS Number: 151411-98-2), a fluorinated organic compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of specific experimental data in peer-reviewed literature, this guide also includes detailed, generalized experimental protocols for the determination of its key physical properties, namely its melting and boiling points.

Core Physical Properties

Data Presentation

The following table summarizes the available physical and chemical data for this compound. For comparative purposes, data for structurally similar fluorinated benzyl bromides are also included.

| Property | This compound | 2,3,4,5,6-Pentafluorobenzyl bromide | 4-(Trifluoromethyl)benzyl bromide |

| CAS Number | 151411-98-2[1][2] | 1765-40-8 | 402-49-3[3] |

| Molecular Formula | C₇H₄BrF₃[1][2] | C₇H₂BrF₅ | CF₃C₆H₄CH₂Br[3] |

| Molecular Weight | 225.01 g/mol [1][2] | 260.99 g/mol | 239.03 g/mol [3] |

| Physical Form | Liquid[1][2] | Liquid | Solid[3] |

| Melting Point | Not explicitly available (below room temp.) | 19-20 °C | 29-33 °C[3] |

| Boiling Point | Not explicitly available | 174-175 °C | 65-69 °C at 5 mmHg[3] |

Experimental Protocols

The following sections detail standardized laboratory procedures for the experimental determination of the melting and boiling points of organic compounds like this compound.

Melting Point Determination (for compounds solid at or near room temperature)

This protocol is based on the capillary tube method, a common and reliable technique for determining the melting point of a solid organic compound.

Materials:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Sample of the organic solid

-

Mortar and pestle (if the sample is not a fine powder)

-

Spatula

Procedure:

-

Sample Preparation: If the compound is not already a fine powder, gently grind a small amount in a mortar and pestle.

-

Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample. A small amount of the solid will be forced into the tube. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample should be 2-3 mm in height.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating: Begin heating the block. For an unknown compound, a rapid heating rate can be used to determine an approximate melting range.

-

Observation: Observe the sample through the magnifying lens. The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has melted.

-

Accurate Determination: To obtain a precise melting point, repeat the measurement with a fresh sample, heating slowly (1-2 °C per minute) as the temperature approaches the previously determined approximate melting point.

Boiling Point Determination

This protocol describes the micro boiling point determination method using a Thiele tube or a similar heating apparatus, which is suitable for small quantities of liquid.

Materials:

-

Thiele tube or other suitable heating bath (e.g., oil bath)

-

Thermometer

-

Small test tube (ignition tube)

-

Capillary tube (sealed at one end)

-

Liquid sample (a few drops)

-

Heat source (e.g., Bunsen burner or heating mantle)

Procedure:

-

Sample Preparation: Add a few drops of the liquid sample into the small test tube.

-

Capillary Inversion: Place the capillary tube, with its sealed end up, into the liquid in the test tube.

-

Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or a wire. The bottom of the test tube should be level with the thermometer bulb.

-

Heating: Immerse the assembly in the Thiele tube or oil bath. The heat should be applied to the side arm of the Thiele tube to ensure uniform heating of the liquid bath through convection.

-

Observation: As the bath is heated, the liquid in the test tube will begin to vaporize. When the boiling point is reached, a steady stream of bubbles will emerge from the open end of the inverted capillary tube.

-

Temperature Reading: Note the temperature at which this rapid and continuous stream of bubbles is observed. This temperature is the boiling point of the liquid at the given atmospheric pressure.

Logical Workflow and Synthesis

The following diagram illustrates the logical workflow for the synthesis of this compound from 2,4,6-Trifluorotoluene.

Caption: Plausible synthesis route for this compound.

This whitepaper provides a foundational understanding of the physical properties of this compound for professionals in research and drug development. While specific experimental data for this compound is sparse, the provided protocols and comparative data offer a robust framework for its handling and further investigation.

References

An In-depth Technical Guide to 2-(bromomethyl)-1,3,5-trifluorobenzene (CAS 151411-98-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical properties, hazards, and handling protocols for 2-(bromomethyl)-1,3,5-trifluorobenzene, identified by the CAS number 151411-98-2. This compound, also known as 2,4,6-trifluorobenzyl bromide, is a halogenated aromatic hydrocarbon. Due to its reactive bromomethyl group and the presence of electron-withdrawing fluorine atoms on the benzene ring, it serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical compounds. The trifluoromethyl group is known to enhance properties such as metabolic stability and binding affinity in drug candidates, making fluorinated intermediates like this one of particular interest to the research community.[1]

This document outlines the known physicochemical properties and associated hazards, provides a detailed, generalized experimental protocol for its safe handling, and presents visual workflows for laboratory procedures. It is important to note that while extensive safety and property data are available from commercial suppliers, specific experimental studies on the biological activity and reaction mechanisms of this particular compound are not widely available in the public domain. The experimental protocols and potential applications discussed herein are therefore based on established principles for similar chemical entities.

Physicochemical and Hazard Properties

The following tables summarize the key physicochemical and hazard information for 2-(bromomethyl)-1,3,5-trifluorobenzene.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| IUPAC Name | 2-(bromomethyl)-1,3,5-trifluorobenzene | [2] |

| Synonyms | This compound | [2] |

| CAS Number | 151411-98-2 | [2] |

| Molecular Formula | C₇H₄BrF₃ | [3] |

| Molecular Weight | 225.01 g/mol | [2] |

| Physical State | Liquid | [2] |

| Refractive Index | 1.502 (@ 20 °C) | [2] |

Note: Data on properties such as boiling point, melting point, and solubility are not consistently reported across sources and should be determined experimentally.

Table 2: Hazard Identification and Classification

| Hazard Classification | Description | Reference(s) |

| GHS Classification | Skin Corrosion/Irritation (Category 1B), Serious Eye Damage/Eye Irritation (Category 1), Specific target organ toxicity - single exposure (Category 3), Respiratory system | [2][4] |

| Signal Word | Danger | [2] |

| Hazard Statements | H314: Causes severe skin burns and eye damage. H318: Causes serious eye damage. H335: May cause respiratory irritation. | [2] |

| GHS Pictograms | Corrosion, Health Hazard | [2] |

| NFPA Ratings | Health: 3, Flammability: 1, Instability: 0 | [2] |

Experimental Protocols

General Protocol for Safe Handling and Use

Due to its corrosive and lachrymatory nature, strict adherence to safety protocols is mandatory when working with 2-(bromomethyl)-1,3,5-trifluorobenzene.[2][5] The following is a general workflow for its safe handling.

3.1.1 Personal Protective Equipment (PPE)

-

Eye Protection: Chemical splash goggles and a face shield are required.[6][7]

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile, neoprene).[6]

-

Skin and Body Protection: A chemical-resistant lab coat or apron, long pants, and closed-toe shoes are mandatory.[7]

-

Respiratory Protection: All work must be conducted in a certified chemical fume hood to avoid inhalation of vapors.[8]

3.1.2 Storage and Handling

-

Store in a cool, dry, well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[2]

-

Keep the container tightly sealed and stored under an inert atmosphere.[3]

-

Avoid contact with heat, sparks, and open flames.[2]

-

When transferring, use a syringe or cannula under an inert atmosphere to prevent exposure to moisture and air.

-

Always add the reagent to the reaction mixture slowly and in a controlled manner.

3.1.3 Waste Disposal

-

All waste containing this compound must be treated as hazardous.

-

Collect in a designated, properly labeled, and sealed waste container.

-

Dispose of in accordance with local, state, and federal regulations.

3.1.4 Emergency Procedures

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[2]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2]

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

Representative Synthesis of a Benzyl Bromide

The synthesis of benzyl bromides can often be achieved from the corresponding benzyl alcohol. The following is a general procedure that could be adapted for the synthesis of 2-(bromomethyl)-1,3,5-trifluorobenzene from 2,4,6-trifluorobenzyl alcohol.[9]

3.2.1 Materials and Reagents

-

2,4,6-trifluorobenzyl alcohol

-

Triphenylphosphine (PPh₃)

-

N-Bromosuccinimide (NBS)

-

Anhydrous tetrahydrofuran (THF)

-

Deionized water

-

Dichloromethane (CH₂Cl₂)

-

Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

3.2.2 Procedure

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4,6-trifluorobenzyl alcohol and triphenylphosphine in anhydrous THF.

-

Cool the solution in an ice bath.

-

Slowly add N-bromosuccinimide in portions to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Quench the reaction by adding deionized water.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired 2-(bromomethyl)-1,3,5-trifluorobenzene.

Disclaimer: This is a generalized procedure and has not been optimized for this specific compound. Researchers should conduct their own risk assessment and optimization studies.

Visualizations

Diagram of Safe Handling Workflow

Caption: Workflow for the safe handling of 2-(bromomethyl)-1,3,5-trifluorobenzene.

Diagram of a Representative Synthetic Pathway

Caption: Representative synthesis of a substituted benzyl bromide from its corresponding alcohol.

Reactivity and Potential Applications

The reactivity of 2-(bromomethyl)-1,3,5-trifluorobenzene is primarily dictated by the benzylic bromide functional group. The presence of three electron-withdrawing fluorine atoms on the aromatic ring influences the reactivity of the benzylic carbon. Benzylic halides are known to undergo nucleophilic substitution reactions (both Sₙ1 and Sₙ2 mechanisms), with the stability of the benzylic carbocation or the electrophilicity of the benzylic carbon playing a key role.[10] The electron-withdrawing nature of the fluorine atoms may impact the reaction rates and pathways compared to non-fluorinated analogues.[11][12]

While no specific biological activities have been reported for 2-(bromomethyl)-1,3,5-trifluorobenzene, related benzyl bromide derivatives have been shown to exhibit antibacterial and antifungal properties.[13] The incorporation of fluorine atoms into bioactive molecules is a common strategy in medicinal chemistry to enhance potency, metabolic stability, and other pharmacokinetic properties.[14] Therefore, it is plausible that derivatives of 2-(bromomethyl)-1,3,5-trifluorobenzene could be investigated for a range of biological activities. Further research is required to explore the potential of this compound and its derivatives as novel therapeutic agents.

Conclusion

2-(bromomethyl)-1,3,5-trifluorobenzene (CAS 151411-98-2) is a valuable research chemical with potential applications in organic synthesis and drug discovery. Its corrosive and hazardous nature necessitates strict adherence to safety protocols. This guide provides a summary of its known properties and a framework for its safe handling and potential synthesis. The lack of specific experimental data in the public domain highlights an opportunity for further research to fully characterize the reactivity and biological potential of this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. synquestlabs-azuredev-test.azurewebsites.net [synquestlabs-azuredev-test.azurewebsites.net]

- 3. 151411-98-2|2-(Bromomethyl)-1,3,5-trifluorobenzene|BLD Pharm [bldpharm.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. chemicals.co.uk [chemicals.co.uk]

- 7. questron.ca [questron.ca]

- 8. eng.uwo.ca [eng.uwo.ca]

- 9. Benzyl bromide synthesis by bromination or substitution [organic-chemistry.org]

- 10. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi-res.com [mdpi-res.com]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Derivatization of Thiols with 2,4,6-Trifluorobenzyl Bromide for Enhanced Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thiols are a class of organosulfur compounds characterized by the presence of a sulfhydryl (-SH) group. They are of significant interest in various fields, including environmental analysis, food chemistry, and pharmaceutical development, due to their distinct odors and biological activities. However, the analysis of volatile and semi-volatile thiols by Gas Chromatography-Mass Spectrometry (GC-MS) can be challenging due to their polarity, potential for oxidation, and poor chromatographic peak shape.

Derivatization is a chemical modification technique used to convert an analyte into a product with improved analytical properties. This application note describes a method for the derivatization of thiols with 2,4,6-Trifluorobenzyl bromide (TFBBr) to enhance their detection by GC-MS. The resulting thioether derivatives are more volatile, less polar, and more stable, leading to improved chromatographic separation and detection sensitivity.

Disclaimer: Detailed protocols for the derivatization of thiols specifically with this compound are not widely available in the current scientific literature. The following protocols and data are based on the well-established and chemically analogous derivatization of thiols using Pentafluorobenzyl bromide (PFBBr). The reactivity of TFBBr is expected to be very similar to PFBBr due to the presence of activating fluorine atoms on the benzyl ring.

Principle of the Method

The derivatization reaction proceeds via a nucleophilic substitution (SN2) mechanism. The nucleophilic sulfur atom of the thiol attacks the benzylic carbon of this compound, displacing the bromide ion and forming a stable thioether derivative. The reaction is typically carried out in an organic solvent in the presence of a base to deprotonate the thiol, thereby increasing its nucleophilicity.

The resulting 2,4,6-trifluorobenzyl thioether is less polar and more volatile than the parent thiol, making it more amenable to GC analysis. The fluorine atoms in the derivative also allow for sensitive detection by electron capture negative ionization (ECNI) mass spectrometry, although standard electron ionization (EI) can also be used effectively.

Quantitative Data Summary

The following table summarizes the expected quantitative performance for the derivatization of selected thiols with an analogous reagent, Pentafluorobenzyl bromide (PFBBr), which is anticipated to be comparable to derivatization with this compound.

| Analyte | Matrix | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) |

| Methanethiol | Water | Headspace SPME-GC-MS | 0.5 µg/L | 1.5 µg/L |

| Ethanethiol | Wine | Liquid-liquid extraction-GC-MS | 1.0 µg/L | 3.0 µg/L |

| 1-Propanethiol | Biological Fluid | Solid-phase extraction-GC-MS | 0.8 µg/L | 2.5 µg/L |

| Benzenethiol | Soil Extract | Dispersive liquid-liquid microextraction-GC-MS | 0.2 µg/L | 0.6 µg/L |

Note: The above data are illustrative and based on PFBBr derivatization. Actual LOD and LOQ values for TFBBr derivatives may vary depending on the specific thiol, sample matrix, and instrumentation.

Experimental Protocols

Materials and Reagents

-

Derivatizing Reagent: this compound (TFBBr), 98% or higher purity.

-

Base: Potassium carbonate (K2CO3) or N,N-Diisopropylethylamine (DIPEA).

-

Solvents: Acetone, Acetonitrile, or Dichloromethane (DCM), all GC grade or higher.

-

Extraction Solvent: Hexane or Toluene, GC grade or higher.

-

Internal Standard (IS): A suitable deuterated or alkylated thiol not present in the sample (e.g., 1-Heptanethiol or d6-Ethanethiol).

-

Sample: Aqueous or organic solution containing the thiol analytes.

-

Glassware: 2 mL screw-cap vials with PTFE-lined septa, pipettes, and syringes.

-

Equipment: Vortex mixer, heating block or water bath, centrifuge, GC-MS system.

Standard Solution Preparation

-

Thiol Stock Solutions (1000 mg/L): Prepare individual stock solutions of the target thiols in a suitable solvent (e.g., methanol or acetone).

-

Internal Standard Stock Solution (1000 mg/L): Prepare a stock solution of the internal standard in the same solvent.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solutions to cover the desired calibration range (e.g., 1-100 µg/L).

Derivatization Protocol

-

Sample Preparation:

-

For liquid samples, place 1 mL of the sample (or an appropriate volume diluted to 1 mL with deionized water) into a 2 mL vial.

-

For solid samples, perform a suitable extraction procedure and use 1 mL of the extract.

-

-

Internal Standard Spiking: Add a known amount of the internal standard solution to each sample, standard, and blank.

-

pH Adjustment/Base Addition:

-

Add approximately 10-20 mg of powdered potassium carbonate to the vial.

-

Alternatively, add 10 µL of a 10% solution of DIPEA in the reaction solvent.

-

-

Addition of Derivatizing Reagent:

-

Prepare a 1% (v/v) solution of this compound in a suitable solvent (e.g., acetone or acetonitrile).

-

Add 100 µL of the TFBBr solution to the vial.

-

-

Reaction:

-

Cap the vial tightly and vortex for 30 seconds.

-

Place the vial in a heating block or water bath at 60°C for 30-60 minutes.

-

-

Extraction:

-

After the reaction, allow the vial to cool to room temperature.

-

Add 500 µL of hexane or toluene to the vial.

-

Vortex vigorously for 1 minute to extract the derivatized thiols.

-

Centrifuge for 5 minutes at 3000 rpm to separate the phases.

-

-

Analysis:

-

Carefully transfer the upper organic layer to a GC vial.

-

Inject 1-2 µL of the extract into the GC-MS system.

-

GC-MS Conditions (Example)

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Mass Spectrometer: Agilent 5977B or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Inlet Temperature: 250°C.

-

Injection Mode: Splitless (1 µL).

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

MS Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Visualizations

Reaction Mechanism

Application Note: Sensitive Quantification of Carboxylic Acids in Biological Matrices using 2,4,6-Trifluorobenzyl Bromide Derivatization and HPLC-UV

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carboxylic acids are a crucial class of molecules involved in numerous biological processes, including energy metabolism and cellular signaling.[1][2] Their accurate quantification is vital for disease diagnosis, biomarker discovery, and pharmaceutical research.[3] However, many carboxylic acids, particularly fatty acids, lack a strong native chromophore, which results in poor sensitivity when using High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection.[2][4]